Product packaging for 4-Bromo-2,5-dimethoxybenzonitrile(Cat. No.:)

4-Bromo-2,5-dimethoxybenzonitrile

Cat. No.: B12065072
M. Wt: 242.07 g/mol
InChI Key: HUWSUIXYTKIMDE-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethoxybenzonitrile (CAS 219726-64-4) is a versatile chemical intermediate with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . This compound is of significant value in synthetic organic chemistry, particularly for the construction of more complex molecules. It can be selectively prepared from 2,5-dimethoxybenzaldehyde, serving as a key precursor in the synthesis of various substituted benzonitrile derivatives . The nitrile and bromo substituents on the dimethoxybenzene ring make it a valuable building block for further functionalization through metal-catalyzed cross-coupling reactions and carbon-nitrogen bond transformation, which are crucial in medicinal chemistry and materials science research . While specific modern applications are an active area of research, compounds with this structural motif are frequently explored in the development of serotonergic receptor ligands . Researchers utilize this benzonitrile derivative as a critical intermediate for probing biochemical pathways and developing new pharmacologically active substances. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO2 B12065072 4-Bromo-2,5-dimethoxybenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

4-bromo-2,5-dimethoxybenzonitrile

InChI

InChI=1S/C9H8BrNO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,1-2H3

InChI Key

HUWSUIXYTKIMDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)OC)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2,5 Dimethoxybenzonitrile

Direct Synthetic Routes to the Chemical Compound

Direct routes involve performing key chemical transformations on a molecule that already contains the core benzonitrile (B105546) structure.

The direct bromination of 2,5-dimethoxybenzonitrile (B1329510) presents a challenge in regioselectivity. The methoxy (B1213986) groups strongly activate the benzene (B151609) ring, but directing the bromine atom to the desired 4-position is not straightforward. Research by Hathaway et al. demonstrated that the direct bromination of 2,5-dimethoxybenzonitrile with bromine in acetic acid does not yield the 4-bromo isomer. Instead, the reaction produces 2-Bromo-3,6-dimethoxybenzonitrile. tandfonline.com In this experiment, the reaction was stirred at room temperature overnight and yielded the 2-bromo isomer in a modest 22.1% yield after recrystallization. tandfonline.com This outcome highlights that while direct bromination is a conceivable route, it does not favor the formation of the target 4-bromo isomer, making it an inefficient pathway for this specific compound.

The synthesis of substituted aromatic compounds like 4-Bromo-2,5-dimethoxybenzonitrile typically relies on the functionalization of a pre-existing benzene ring rather than constructing the ring itself through cyclization. The literature does not prominently feature cyclization strategies for the de novo synthesis of this particular benzonitrile. Such methods are generally more complex and are reserved for creating more intricate polycyclic or heterocyclic systems. Therefore, this approach is not considered a standard or practical route for the production of this compound.

Synthesis from Precursor Molecules

A more common and effective approach involves the synthesis from precursor molecules that are sequentially functionalized. The use of 2,5-dimethoxybenzaldehyde (B135726) as a starting material is a well-documented and reliable pathway.

A robust and frequently cited method to synthesize this compound begins with the selective bromination of 2,5-dimethoxybenzaldehyde. The aldehyde group directs electrophilic substitution to the position para to the C1 methoxy group, which is the desired C4 position. Following the successful bromination, the aldehyde functional group is then converted into a nitrile.

The first step, bromination of 2,5-dimethoxybenzaldehyde, can be accomplished under various conditions, as detailed in the table below.

Table 1: Comparison of Bromination Conditions for 2,5-Dimethoxybenzaldehyde
ReagentsSolventConditionsYieldReference
BromineGlacial Acetic Acid (GAA)0 °C to Room Temp, 1 hr56% chemicalbook.com
BromineGlacial Acetic Acid (GAA)Room Temp, 24 hr<60% mdma.ch
BromineAcetic AcidNot specifiedForms a 4:1 mixture with the 3-bromo isomer designer-drug.com

Once 4-Bromo-2,5-dimethoxybenzaldehyde is obtained, it is converted to the target nitrile. A common two-step process involves first forming an oxime intermediate, which is then dehydrated to the nitrile. Hathaway et al. describe treating the brominated aldehyde with hydroxylamine (B1172632) hydrochloride and sodium hydroxide (B78521) in ethanol (B145695) to form the corresponding oxime. This intermediate is then treated with acetic anhydride (B1165640) to facilitate dehydration, yielding the final product, this compound. tandfonline.com

An alternative strategy involves introducing the bromo and cyano groups in separate steps onto a dimethoxybenzene core. One logical precursor is 1,4-dibromo-2,5-dimethoxybenzene, which is commercially available. nih.govsigmaaldrich.com This approach requires a selective replacement of one bromine atom with a cyano group. This can be achieved through transition-metal-catalyzed cyanation reactions, such as the Rosenmund-von Braun reaction or, more commonly, modern palladium-catalyzed methods. nih.gov

Another pathway starts with 1,4-dimethoxybenzene. This substrate can be brominated to form 1-bromo-2,5-dimethoxybenzene. sciencemadness.org A subsequent cyanation step would be required to introduce the nitrile group. However, this step would face regioselectivity challenges, potentially yielding a mixture of isomers.

Advancements in Catalytic Synthesis for the Chemical Compound and Related Analogues

The introduction of the nitrile group onto an aryl halide is a critical transformation in synthesizing this compound from precursors like 1,4-dibromo-2,5-dimethoxybenzene. Historically, this was achieved using harsh methods like the Rosenmund-von Braun reaction, which required high temperatures and stoichiometric amounts of copper(I) cyanide. acs.org

Modern organic synthesis has seen significant advancements in catalytic cyanation, offering milder and more efficient alternatives. Palladium-catalyzed cyanation, first reported by Takagi, has become a cornerstone method due to its high functional group tolerance and milder reaction conditions. nih.govrsc.org These reactions often employ less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), enhancing the safety and practicality of the procedure. rsc.orgresearchgate.net

Recent developments have also focused on using other transition metals like nickel and copper. acs.orgresearchgate.netmdpi.com Nickel-catalyzed methods have been developed that allow for the cyanation of aryl chlorides, which are typically less reactive than bromides, using inexpensive nickel salts and ligands. researchgate.net Copper-catalyzed domino halogen exchange-cyanation procedures have also been reported, representing a significant improvement over traditional methods by avoiding stoichiometric copper and simplifying product purification. acs.org

Table 2: Modern Catalytic Systems for Cyanation of Aryl Halides
Catalyst SystemCyanide SourceKey FeaturesReference
Palladium nanoparticles on ZnOK₄[Fe(CN)₆]Ligand-free, good for aryl bromides and chlorides. rsc.org
Pd(OAc)₂ with various ligandsKCNThe foundational system for Pd-catalyzed cyanation. nih.govrsc.org
CuI / N,N'-dimethylethylenediamineNaCNMilder conditions than classic Rosenmund-von Braun. acs.org
NiCl₂·6H₂O / dppf / ZnZn(CN)₂Effective for less reactive aryl chlorides at mild temperatures (50-80 °C). researchgate.net

These advanced catalytic methods are highly applicable to the synthesis of this compound, particularly in the cyanation of 1,4-dibromo-2,5-dimethoxybenzene, providing efficient and selective pathways to the desired product.

Application of Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for specialty chemicals like this compound is increasingly being scrutinized through the lens of green chemistry. This approach seeks to minimize the environmental impact of chemical processes by focusing on principles such as waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency. While dedicated literature on "green" syntheses of this compound is not abundant, an analysis of existing methods reveals opportunities and challenges in applying these principles.

Conventional routes to this compound often begin with 2,5-dimethoxybenzaldehyde. tandfonline.comtandfonline.com One documented pathway involves the direct bromination of 2,5-dimethoxybenzaldehyde to yield 4-bromo-2,5-dimethoxybenzaldehyde, which is then converted to the target nitrile. tandfonline.com An alternative sequence involves first converting the starting aldehyde to 2,5-dimethoxybenzonitrile, followed by bromination. tandfonline.com Both approaches utilize reagents and conditions that can be evaluated for their environmental compatibility.

A key reaction in these syntheses is electrophilic aromatic bromination. Traditional methods often employ elemental bromine in solvents like acetic acid or chlorinated hydrocarbons. tandfonline.commdma.ch From a green chemistry perspective, bromine is highly corrosive, toxic, and generates hydrogen bromide as a byproduct, lowering the atom economy. Acetic acid is a combustible and corrosive solvent. The use of more benign brominating agents and greener solvent systems represents a significant area for improvement. For instance, strategies using hydrogen peroxide with ammonium (B1175870) or sodium bromide in aqueous or alcoholic solvents have been proposed for similar aromatic compounds, offering a safer and more environmentally friendly alternative to elemental bromine. sciencemadness.org

The Sandmeyer reaction offers an alternative pathway for introducing the nitrile group, typically by diazotization of an amino group followed by reaction with a copper(I) cyanide salt. wikipedia.orgbyjus.comnih.gov This method is powerful for its ability to introduce a wide range of functional groups but involves the generation of diazonium salts, which can be unstable and explosive. nih.gov Furthermore, the use of copper salts and cyanide reagents introduces toxicity and waste disposal concerns. byjus.com

An evaluation of a reported synthetic pathway starting from 2,5-dimethoxybenzaldehyde highlights several areas for potential green chemistry enhancements.

Table 1: Green Chemistry Analysis of a Synthetic Pathway to this compound

StepReactionReagents & SolventsGreen Chemistry Considerations
1Bromination2,5-dimethoxybenzaldehyde, Bromine, Acetic AcidHazardous Reagents: Elemental bromine is toxic and corrosive. tandfonline.commdma.chSolvent: Acetic acid is corrosive. tandfonline.commdma.chByproducts: Generates HBr, reducing atom economy. Yield: Reported to be low-yielding. tandfonline.com
2Oxime Formation4-bromo-2,5-dimethoxybenzaldehyde, Hydroxylamine hydrochloride, Sodium hydroxide, EthanolReagents: Hydroxylamine can be unstable. Solvent: Ethanol is a relatively green solvent. Waste: Generates inorganic salt waste.
3Nitrile FormationOxime intermediate, Acetic AnhydrideReagent: Acetic anhydride is corrosive and moisture-sensitive. tandfonline.comByproducts: Generates acetic acid as a stoichiometric byproduct, lowering atom economy. tandfonline.com

This table is generated based on an analysis of synthetic steps described in the literature and general green chemistry principles.

To improve the green credentials of this synthesis, researchers could explore several avenues. For the bromination step, catalytic methods using N-bromosuccinimide (NBS) with a benign catalyst or solvent-free reaction conditions could be investigated. For the nitrile formation, direct conversion of the aldehyde using a one-pot, catalytic method would be preferable to the two-step oxime route, as it would reduce waste and improve atom economy. Electrochemical methods, which use electricity as a "clean" reagent, have also emerged as a powerful strategy for Sandmeyer-type reactions, potentially reducing the need for stoichiometric metal catalysts and harsh reagents. pku.edu.cn

Ultimately, the development of a truly "green" synthesis for this compound would likely involve a fundamental redesign of the synthetic route, potentially starting from more sustainable feedstocks and employing catalytic, high-atom-economy transformations throughout the entire sequence.

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2,5 Dimethoxybenzonitrile

Influence of Bromine and Methoxy (B1213986) Substituents on Aromatic Reactivity

The chemical reactivity of the aromatic ring in 4-bromo-2,5-dimethoxybenzonitrile is determined by the electronic effects of its three substituents: the bromine atom, the two methoxy groups, and the nitrile group. Each substituent exerts inductive and/or resonance effects that modulate the electron density of the benzene (B151609) ring, thereby influencing its susceptibility to attack by electrophiles or nucleophiles.

The methoxy groups (-OCH₃) at positions 2 and 5 are strong activating groups. They are electron-donating primarily through a resonance effect (+R), where the lone pairs on the oxygen atoms can be delocalized into the aromatic π-system. This increases the electron density of the ring, particularly at the ortho and para positions relative to the methoxy groups. They also exert a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen, but the resonance effect is dominant.

The bromine atom at position 4 is a deactivating group. While it has lone pairs that can be donated via resonance (+R), its strong electron-withdrawing inductive effect (-I) due to high electronegativity is more significant, leading to a net decrease in the ring's electron density. Despite being deactivating, the bromine atom is an ortho-, para-director for electrophilic substitution because its resonance effect, while weak, preferentially stabilizes the intermediates of ortho and para attack.

The nitrile group (-CN) at position 1 is a potent deactivating group. It is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. The cyano group withdraws electron density from the entire ring, making it significantly less nucleophilic. For electrophilic substitution, it acts as a meta-director. Conversely, this strong electron-withdrawing character is crucial for activating the ring towards nucleophilic aromatic substitution. wikipedia.org

SubstituentPositionInductive EffectResonance EffectOverall Effect on RingDirecting Influence (for EAS)
Nitrile (-CN)1-I (Strong)-R (Strong)Strongly DeactivatingMeta
Methoxy (-OCH₃)2-I (Weak)+R (Strong)Strongly ActivatingOrtho, Para
Methoxy (-OCH₃)5-I (Weak)+R (Strong)Strongly ActivatingOrtho, Para
Bromine (-Br)4-I (Strong)+R (Weak)DeactivatingOrtho, Para

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a key reaction pathway for this compound, owing to the presence of an electron-withdrawing group (nitrile) and a good leaving group (bromide) on the aromatic ring. The SₙAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.org

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), in this case, the bromine at C-4. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily broken in this intermediate.

Elimination of the Leaving Group: The aromatic system is restored as the leaving group (bromide ion) is expelled from the Meisenheimer complex.

The stability of the Meisenheimer complex is critical for the reaction to proceed. In this compound, the strongly electron-withdrawing nitrile group at the para position relative to the bromine leaving group is exceptionally effective at stabilizing the negative charge of the intermediate through resonance. nptel.ac.in The negative charge can be delocalized onto the electronegative nitrogen atom of the nitrile group, significantly lowering the activation energy for the reaction. masterorganicchemistry.comnptel.ac.in The methoxy groups, being electron-donating, would typically deactivate the ring for nucleophilic attack; however, their positions (meta to the site of attack) minimize their destabilizing influence compared to the powerful stabilizing effect of the para-nitrile group.

The general order of leaving group ability in SₙAr reactions is F > Cl > Br > I, which is the opposite of the trend seen in Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com This is because the C-X bond is not broken in the rate-determining step; instead, the electronegativity of the halogen, which influences the stability of the initial complex, is more important. Nevertheless, bromide is a very effective leaving group in many SₙAr reactions.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be difficult and highly regiocontrolled. The ring is substantially deactivated towards electrophiles due to the powerful electron-withdrawing effects of the nitrile group and the deactivating inductive effect of the bromine. nih.govlibretexts.org These effects generally outweigh the activating influence of the two methoxy groups.

Should a reaction occur under forcing conditions, the position of substitution would be dictated by the conflicting directing effects of the substituents.

Methoxy groups (-OCH₃) at C2 and C5: These are strong ortho-, para-directors. nih.gov The positions ortho and para to the C2-methoxy are C1 (blocked by -CN), C3, and C6. The positions ortho and para to the C5-methoxy are C4 (blocked by -Br) and C6.

Bromine atom (-Br) at C4: This is a deactivating ortho-, para-director. The positions ortho to the bromine are C3 and C5 (blocked by -OCH₃).

Nitrile group (-CN) at C1: This is a strong meta-director. The positions meta to the nitrile are C3 and C5 (blocked by -OCH₃).

Combining these influences, the most likely positions for electrophilic attack are C3 and C6.

Position C6: This position is ortho to the C5-methoxy group and para to the C2-methoxy group, making it strongly activated by both.

Position C3: This position is ortho to the C2-methoxy group and ortho to the C4-bromine. It is also meta to the C1-nitrile.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are governed by the stability of the starting material, intermediates, and products.

For nucleophilic aromatic substitution (SₙAr) , the rate-determining step is the formation of the anionic Meisenheimer complex. masterorganicchemistry.com The reaction rate can be expressed as: Rate = k[Aryl Halide][Nucleophile]

The activation energy for this step is significantly lowered by the presence of the para-nitrile group, which stabilizes the intermediate through resonance. This stabilization makes the reaction thermodynamically more favorable and kinetically faster compared to an unsubstituted bromobenzene. While the electron-donating methoxy groups are electronically mismatched for this reaction, their meta position relative to the site of attack minimizes their deactivating influence.

Second-order rate constants for the reaction of bromine radicals (Br•), which can be involved in certain oxidative or radical substitution pathways, with aromatic compounds are known to be very high, often in the range of 10⁸ to 10¹¹ M⁻¹s⁻¹. nih.gov The specific rate for this compound would depend on its precise electronic structure, but the presence of activating methoxy groups could lead to a high reaction rate with radicals, competing with other potential reaction pathways.

Derivatization and Functionalization of 4 Bromo 2,5 Dimethoxybenzonitrile

Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds. The bromine atom of 4-bromo-2,5-dimethoxybenzonitrile serves as an excellent handle for such transformations, enabling the introduction of a wide array of aryl, vinyl, and alkyl substituents.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling methods due to its mild conditions and high functional group tolerance. ojp.gov For substrates like this compound, this reaction allows for the direct linkage of a new aryl or heteroaryl group at the 4-position. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a base. The choice of ligand, base, and solvent is crucial for achieving high yields. While specific studies on this compound are not prevalent, extensive research on analogous compounds like 4-bromobenzonitrile (B114466) and other bromoarenes provides a clear framework for its application.

Research on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids highlights the effectiveness of catalysts like Pd(PPh₃)₄ with bases such as K₃PO₄ in solvents like 1,4-dioxane. nih.gov Similarly, studies on 4-bromoanisole (B123540) and 4-bromobenzonitrile have demonstrated successful couplings using novel palladium-lanthanide hybrid network catalysts.

Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed cross-couplings can be effectively applied to this compound.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon double bond. researchgate.netrsc.org The reaction is typically catalyzed by palladium complexes like palladium(II) acetate, often in the presence of a phosphine (B1218219) ligand and a base such as triethylamine. researchgate.netnih.gov The reaction with activated alkenes, like acrylates, is particularly efficient. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org The process is characteristically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.org This method is invaluable for synthesizing arylalkynes, which are versatile intermediates in organic synthesis.

Buchwald-Hartwig Amination: To form a carbon-nitrogen bond, the Buchwald-Hartwig amination is the preeminent method, coupling the aryl bromide with a primary or secondary amine. nih.gov This reaction has largely superseded harsher methods for synthesizing aryl amines. nih.gov The process relies on a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) and a strong base like sodium tert-butoxide. nih.gov

Transformations Involving the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can be converted into several other important moieties, significantly broadening the synthetic utility of the parent molecule.

The nitrile group can undergo hydrolysis under acidic or basic conditions to yield either a carboxylic acid or a primary amide. The complete hydrolysis to 4-bromo-2,5-dimethoxybenzoic acid provides a molecule with a new functional handle for further reactions, such as esterification or amide bond formation. The metabolic pathway of the related compound, 4-bromo-2,5-dimethoxyphenethylamine (B3395496), shows that it can be converted to 4-bromo-2,5-dimethoxybenzoic acid in vivo, illustrating the feasibility of this transformation. orgsyn.org The synthesis of 4-bromobenzoic acid from 4-bromobenzyl alcohol using an oxidizing agent like Oxone also demonstrates a related transformation in the laboratory. nih.gov

Alternatively, the nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using H₂ and a Raney nickel or palladium catalyst). The resulting compound, 4-bromo-2,5-dimethoxybenzylamine, introduces a nucleophilic amino group, opening pathways to a different set of derivatives compared to the parent nitrile.

While the starting material already contains a nitrile group, cyanation reactions can be employed to replace the bromine atom, leading to the formation of 2,5-dimethoxybenzene-1,4-dicarbonitrile. This transformation adds another reactive nitrile group to the molecule, enabling the synthesis of symmetric derivatives. Palladium-catalyzed cyanation of aryl bromides using cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) offers a practical and general method for this conversion. libretexts.org These reactions typically use a palladium catalyst with a specialized phosphine ligand in a mixture of organic solvent and water. libretexts.org

Substitution of the Aromatic Bromine Atom

Besides the palladium-catalyzed cross-coupling reactions, the bromine atom on the aromatic ring can be replaced by other nucleophiles through different mechanisms.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for substituting the bromine atom. This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the nitrile group at the para position acts as the necessary electron-withdrawing group to activate the ring towards nucleophilic attack and stabilize the intermediate Meisenheimer complex. However, the two electron-donating methoxy (B1213986) groups ortho and meta to the bromine may have a deactivating effect. SNAr reactions can be used to introduce nucleophiles such as alkoxides, thiolates, and amines.

The Ullmann condensation offers a classic, copper-catalyzed alternative for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds at the aryl position. wikipedia.orgnih.gov This reaction typically requires higher temperatures than palladium-catalyzed methods but is effective for coupling aryl halides with alcohols, amines, and thiols. nih.gov For example, the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base yields an aryl ether.

Regioselective Functionalization of the Dimethoxybenzene Core

The functionalization of the aromatic core of this compound offers a pathway to a diverse array of novel chemical entities. The regioselectivity of these transformations is dictated by the interplay of the electronic and steric effects of the substituents already present on the benzene (B151609) ring: the two methoxy groups, the bromo group, and the nitrile group. Understanding the directing influence of each of these groups is paramount to predicting the outcome of a given functionalization reaction.

The primary strategies for introducing new functional groups onto the dimethoxybenzene core of this molecule are electrophilic aromatic substitution and directed ortho-metalation (DoM). The regiochemical outcome is highly dependent on the chosen methodology.

In electrophilic aromatic substitution reactions, the rate and position of the incoming electrophile are governed by the activating or deactivating nature of the substituents and their directing effects (ortho, para, or meta). libretexts.orgbyjus.com The methoxy groups are activating and ortho, para-directing, meaning they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para to themselves. organicchemistrytutor.com Conversely, the nitrile group is strongly deactivating and meta-directing due to its electron-withdrawing nature. byjus.com The bromine atom is deactivating but directs incoming electrophiles to the ortho and para positions. libretexts.org

A more modern and often more precise method for achieving regioselective functionalization is Directed ortho-Metalation (DoM). tandfonline.comyoutube.com This technique involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then react with a variety of electrophiles. tandfonline.com Both methoxy and cyano groups can act as DMGs. The nitrile group is generally considered a stronger DMG than the methoxy group. youtube.com

The table below summarizes the directing effects of the substituents on the this compound ring system.

SubstituentPositionElectronic EffectDirecting Effect (Electrophilic Substitution)Directing Effect (DoM)
-CN1Electron-withdrawing, DeactivatingMetaOrtho
-OCH₃2Electron-donating, ActivatingOrtho, ParaOrtho
-Br4Electron-withdrawing (inductive), Weakly deactivatingOrtho, ParaNot a primary DMG
-OCH₃5Electron-donating, ActivatingOrtho, ParaOrtho

Given the substitution pattern of this compound, the available positions for functionalization on the dimethoxybenzene core are C3 and C6.

In the case of Directed ortho-Metalation , the directing groups guide the deprotonation to specific sites. The methoxy group at C2 directs to the C3 position, while the methoxy group at C5 directs to the C6 position. The powerful cyano group at C1 also directs to the C6 position. The confluence of directing influence from both the C5-methoxy group and the C1-cyano group makes the C6 position the most kinetically acidic and therefore the most likely site for deprotonation and subsequent electrophilic attack.

For electrophilic aromatic substitution , the situation is more complex due to the competing influences of activating and deactivating groups. The two activating methoxy groups would favor substitution at the C3 and C6 positions. However, the strong deactivating effect of the nitrile group and the deactivating nature of the bromine atom would generally render the ring less reactive towards electrophiles. The precise outcome would depend on the specific electrophile and reaction conditions.

The following table outlines potential regioselective functionalization reactions on the dimethoxybenzene core of this compound, based on the principles of Directed ortho-Metalation. These represent predicted transformations based on established chemical principles.

Position of FunctionalizationReaction TypeReagentsPredicted Product
C6Lithiation and Formylation1. n-Butyllithium 2. N,N-Dimethylformamide (DMF)6-Formyl-4-bromo-2,5-dimethoxybenzonitrile
C6Lithiation and Iodination1. n-Butyllithium 2. Iodine (I₂)6-Iodo-4-bromo-2,5-dimethoxybenzonitrile
C6Lithiation and Carboxylation1. n-Butyllithium 2. Carbon dioxide (CO₂)6-Carboxy-4-bromo-2,5-dimethoxybenzonitrile
C3Lithiation and Formylation1. Directed lithiation (with appropriate blocking of C6) 2. N,N-Dimethylformamide (DMF)3-Formyl-4-bromo-2,5-dimethoxybenzonitrile

Research on closely related compounds, such as 2,5-dimethoxybenzaldehyde (B135726), has demonstrated the feasibility of selective bromination and iodination at the C4 position to yield precursors for compounds like this compound. tandfonline.com While direct experimental data on the further regioselective functionalization of the this compound core is not extensively reported in the surveyed literature, the principles of modern synthetic organic chemistry provide a strong predictive framework for these transformations.

Computational Chemistry and Theoretical Characterization of 4 Bromo 2,5 Dimethoxybenzonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. These methods, ranging from Density Functional Theory (DFT) to ab initio approaches, allow for the detailed analysis of molecular geometry and electronic distribution.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. By approximating the electron density, DFT can accurately determine the optimized molecular structure, including bond lengths and angles. For 4-Bromo-2,5-dimethoxybenzonitrile, DFT calculations, typically employing a functional like B3LYP, would predict the geometry of the benzene (B151609) ring and its substituents. The presence of the electron-withdrawing bromine and nitrile groups, along with the electron-donating methoxy (B1213986) groups, influences the ring's geometry and the orientation of the substituents.

The optimized geometry would reveal the planarity of the benzene ring, with the substituents lying in or slightly out of the plane. The bond lengths between the carbon atoms of the ring and the substituents are also influenced by their electronic effects. For instance, the C-Br bond length is a key parameter, and DFT calculations for similar bromo-aromatic compounds provide a reference for its expected value. Studies on related benzonitrile (B105546) compounds show that substituent effects are crucial in determining the final geometry.

Table 1: Predicted Bond Lengths and Angles for this compound (Illustrative)

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C≡N Bond Length~1.15 Å
C-O (methoxy) Bond Length~1.36 Å
C-C (aromatic) Bond Length~1.39 - 1.41 Å
C-C-C (ring) Bond Angle~120°
C-C-Br Bond Angle~119°
C-C-CN Bond Angle~121°

Note: These are illustrative values based on standard bond lengths and data from similar computed structures. Actual values would be obtained from a specific DFT calculation.

Ab Initio Methods and Basis Set Selection

Ab initio methods, such as Hartree-Fock (HF), offer an alternative to DFT for electronic structure calculations. These methods are derived directly from theoretical principles without the use of experimental data. The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is critical for the accuracy of both DFT and ab initio calculations.

Commonly used basis sets include Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). For a molecule containing a heavy atom like bromine, it is often beneficial to use a basis set that includes polarization and diffuse functions (e.g., 6-311++G(d,p)) to accurately describe the electron distribution. The selection of the method and basis set represents a trade-off between computational cost and accuracy. For many applications involving organic molecules, DFT with a suitable hybrid functional and a Pople-style basis set provides a good balance.

Vibrational Frequency Prediction and Assignment

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, one can predict the vibrational frequencies and their corresponding normal modes. These calculations are typically performed at the same level of theory used for the geometry optimization.

For this compound, the predicted vibrational spectrum would exhibit characteristic bands for the functional groups present. The nitrile (C≡N) stretching frequency is a particularly strong and sharp band, typically appearing in the 2220-2240 cm⁻¹ region. The C-Br stretching vibration would be found at lower frequencies. The aromatic ring itself has a series of characteristic stretching and bending modes. The methoxy groups also contribute to the spectrum with C-O stretching and CH₃ bending and stretching vibrations. Comparing the computed frequencies with experimental data, often after applying a scaling factor to the theoretical values, allows for a detailed and accurate assignment of the observed spectral bands.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)

Vibrational ModePredicted Frequency Range (cm⁻¹)
C≡N Stretch2220 - 2240
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (methoxy)2850 - 2960
Aromatic C=C Stretch1400 - 1600
C-O Stretch (methoxy)1000 - 1300
C-Br Stretch500 - 600

Note: These are illustrative ranges. The precise values would be obtained from a specific vibrational frequency calculation.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (typically colored blue). The region around the nitrogen atom of the nitrile group is expected to be highly electronegative, making it a likely site for electrophilic attack. The hydrogen atoms of the aromatic ring and the methoxy groups would exhibit positive potential. The bromine atom, being electronegative, will also influence the potential map, as will the electron-donating oxygen atoms of the methoxy groups. The MEP provides a visual representation of the molecule's charge landscape, which is crucial for understanding intermolecular interactions.

HOMO-LUMO Energy Gap and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of both electron-donating (methoxy) and electron-withdrawing (bromo, nitrile) groups will influence the energies of the FMOs. The HOMO is likely to be localized on the electron-rich parts of the molecule, such as the benzene ring and the methoxy groups, while the LUMO may have significant contributions from the electron-deficient nitrile group. The HOMO-LUMO gap provides insight into the molecule's electronic transitions and its potential for intramolecular charge transfer.

Theoretical Insights into Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of a molecule. By analyzing various reactivity descriptors derived from DFT calculations, such as global and local reactivity indices, one can gain a deeper understanding of a molecule's chemical behavior.

The presence of multiple functional groups in this compound makes it an interesting case for studying reactivity. The nitrile group can undergo nucleophilic addition, while the aromatic ring can be subject to electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions. The bromine atom can also participate in various reactions, such as cross-coupling reactions.

Theoretical studies on related substituted benzonitriles have shown that the nature and position of the substituents have a profound effect on the reactivity of the nitrile group and the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase the nucleophilicity of the aromatic ring. Computational models can be used to calculate activation energies for different reaction pathways, thereby predicting the most likely products of a given reaction. This information is invaluable for designing synthetic routes and for understanding the underlying mechanisms of chemical transformations.

Investigation of Intermolecular Interactions and Crystal Packing

Detailed crystallographic studies on similar compounds, such as 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile and 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione, offer a valuable framework for understanding the intermolecular forces at play. These studies reveal the prevalence of hydrogen bonds, halogen bonds, and π–π stacking interactions in directing the crystal packing.

In the crystal structure of 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile, molecules are linked into chains by intermolecular O—H⋯N hydrogen bonds involving the nitrile group. nih.govresearchgate.netdoaj.org These chains are further interconnected by weaker C—H⋯N hydrogen bonds, forming a two-dimensional network. nih.govresearchgate.netdoaj.org This highlights the significant role of the nitrile group as a hydrogen bond acceptor.

Furthermore, the study of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione demonstrates the importance of halogen bonding. nih.gov In its crystal structure, molecules are aligned in a head-to-tail fashion, with Br⋯Br halogen bonds of 3.4204 (8) Å, which is shorter than the sum of the van der Waals radii, indicating a significant attractive interaction. nih.gov The geometry of these halogen bonds is nearly linear, which is a characteristic feature of this type of interaction. nih.gov

In addition to these specific interactions, the crystal packing of these related molecules is also influenced by weaker forces such as weak C—H⋯O hydrogen bonds and π–π stacking interactions, with centroid-centroid separations in the range of 4.044 (2) to 4.063 (3) Å. nih.gov The interplay of these various forces leads to a densely packed structure where the observed molecular geometry can differ significantly from that predicted by theoretical calculations in the gas phase, underscoring the profound impact of the crystal environment. nih.gov

Based on these findings from analogous structures, it can be inferred that the crystal packing of this compound would likely be dominated by a combination of the following interactions:

C—H⋯N Hydrogen Bonds: The nitrile group is a good hydrogen bond acceptor and would likely participate in interactions with aromatic or methoxy C-H groups of neighboring molecules.

Halogen Bonding: The bromine atom, with its electrophilic region (σ-hole), could interact with nucleophilic sites such as the nitrogen atom of the nitrile group or an oxygen atom of a methoxy group on an adjacent molecule.

C—H⋯O Hydrogen Bonds: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors for C-H donors.

π–π Stacking Interactions: The aromatic ring is electron-rich and can participate in stacking interactions with neighboring rings.

The following tables present data from the detailed crystallographic analyses of related compounds, which serve as a model for the types of intermolecular contacts that could be expected in the crystal structure of this compound.

Table 1: Hydrogen Bond Geometry in a Related Biphenyl Derivative (Å, °)

D—H···AD-HH···AD···AD—H···A (°)
O4—H4···N1ⁱ0.822.062.873(2)178
C2—H2···N2ⁱⁱ0.932.683.498(3)147

Symmetry codes: (i) x+1, y, z; (ii) x, y-1, z. Data from the crystal structure of 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile.

Table 2: Halogen and Other Short Contact Data in a Related Biphenyl Derivative (Å, °)

InteractionDistance (Å)Angle (°)
Br1···Br23.4204(8)
C1—Br1···Br2178.2(4)
C10—Br2···Br1170.9(4)
Centroid-Centroid (π-stacking)4.044(2)
Centroid-Centroid (π-stacking)4.063(3)

Data from the crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FTR) spectroscopy, serves as a powerful tool for identifying functional groups and probing the molecular structure of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of 4-Bromo-2,5-dimethoxybenzonitrile would reveal characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected absorptions would include the C≡N (nitrile) stretching vibration, typically found in the 2260-2200 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy (B1213986) groups would be observed just below 3000 cm⁻¹. The C-O stretching of the methoxy groups would likely produce strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The C-Br stretching vibration would be expected at lower wavenumbers, typically in the 680-515 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring would also give rise to a characteristic pattern in the "fingerprint region" (below 1500 cm⁻¹).

Hypothetical FTIR Data Table for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~2230 Medium C≡N Stretch
~3050 Weak Aromatic C-H Stretch
~2950, ~2840 Medium Aliphatic C-H Stretch (Methoxy)
~1600, ~1500 Medium-Strong Aromatic C=C Ring Stretch
~1250 Strong Asymmetric C-O-C Stretch (Aryl Ether)
~1040 Strong Symmetric C-O-C Stretch (Aryl Ether)

Fourier Transform Raman (FTR) Spectroscopy

FTR spectroscopy provides complementary information to FTIR. The highly symmetric, non-polar C≡N bond would be expected to produce a strong Raman signal. Similarly, the aromatic ring stretching vibrations would be prominent. Raman spectroscopy is often less sensitive to polar functional groups like C-O, but it is excellent for observing vibrations of the carbon skeleton and symmetric vibrations.

Hypothetical FTR Data Table for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~2230 Strong C≡N Stretch
~3050 Medium Aromatic C-H Stretch
~1600 Strong Aromatic C=C Ring Stretch
~800 Medium Ring Breathing Mode

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR would be required for a full structural elucidation of this compound.

In the ¹H NMR spectrum, one would expect to see two singlets in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the two non-equivalent protons on the benzene ring. Two additional singlets would appear in the aliphatic region (typically δ 3.5-4.0 ppm) for the two distinct methoxy groups.

The ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The nitrile carbon would appear around δ 115-120 ppm. The six aromatic carbons would have shifts between δ 110-160 ppm, with the carbons attached to the electronegative bromine and oxygen atoms being significantly shifted. The two methoxy carbons would be found around δ 55-65 ppm.

Hypothetical ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.2 s 1H Ar-H
~7.0 s 1H Ar-H
~3.9 s 3H OCH₃

Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~155 Ar-C-O
~152 Ar-C-O
~120 Ar-C-H
~118 Ar-C-H
~117 C≡N
~115 Ar-C-Br
~100 Ar-C-CN
~57 OCH₃

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₈BrNO₂), the expected exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Hypothetical HRMS Data for this compound

Ion Calculated m/z Measured m/z Mass Difference (ppm)
[C₉H₈⁷⁹BrNO₂ + H]⁺ 241.9811 (not available) (not available)

X-ray Diffraction Analysis for Solid-State Structure Determination

Should this compound be crystallized, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This analysis would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-π stacking. While crystal structure data exists for more complex molecules containing the 4-bromo-2,5-dimethoxybenzene moiety, such data is not available for the title compound itself.

Hypothetical Crystal Data for this compound

Parameter Value
Crystal System (e.g., Monoclinic)
Space Group (e.g., P2₁/c)
a (Å) (not available)
b (Å) (not available)
c (Å) (not available)
α (°) 90
β (°) (not available)
γ (°) 90
Volume (ų) (not available)

Applications of 4 Bromo 2,5 Dimethoxybenzonitrile in Advanced Materials and Synthetic Processes

Role as a Key Intermediate in Organic Synthesis

The strategic placement of reactive functional groups on the 4-Bromo-2,5-dimethoxybenzonitrile scaffold allows chemists to employ it in a multitude of synthetic pathways. The bromo substituent provides a handle for cross-coupling reactions, while the nitrile group can be transformed into various other functionalities, and the methoxy (B1213986) groups influence the electronic properties of the molecule.

Precursor for Complex Organic Molecules

This compound serves as a fundamental starting material or intermediate for the synthesis of a wide array of intricate organic molecules. Its utility is demonstrated in the preparation of pharmacologically active compounds and novel molecular structures with specific electronic properties.

The compound is a key precursor in the synthesis of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines. researchgate.netnih.gov These phenethylamine (B48288) derivatives are studied for their interactions with serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2C subtypes, highlighting the importance of the 4-bromo-2,5-dimethoxy core structure in medicinal chemistry research. nih.gov The synthesis often begins with the corresponding aldehyde, 4-bromo-2,5-dimethoxybenzaldehyde, which is closely related to the nitrile. mdma.chsigmaaldrich.com

Furthermore, research has shown its role as an intermediate in producing other specialized chemical entities. For instance, it is a precursor for 4-bromo-2,5-dimethoxy-PPA (phenyl-2-aminopropan-1-ol) and can be converted to 4-bromo-2-hydroxy-benzonitrile. mdma.ch It has also been identified as an intermediate in the scalable synthesis of a hemibiquinone derivative, a class of molecules being investigated for their potential use as molecular rectifiers. nih.gov The metabolic pathways of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), have been studied extensively, revealing the chemical stability and reactivity of the core structure. nih.govnih.gov

PrecursorResulting Complex MoleculeArea of Research
This compound/aldehydeN-Benzyl-4-bromo-2,5-dimethoxyphenethylamines researchgate.netnih.govPharmacology (Serotonin Receptor Ligands)
4-Bromo-2,5-dimethoxybenzaldehyde4-Bromo-2,5-dimethoxy-PPA mdma.chOrganic Synthesis
This compoundSubstituted Hemibiquinone Derivative nih.govMolecular Electronics
This compound2-Bromo-4,5-dimethoxy benzenepropanenitrile google.comChemical Intermediate Synthesis

Versatility in Heterocyclic Compound Synthesis

The structure of this compound is well-suited for the construction of heterocyclic compounds. The nitrile group is a classic precursor for the formation of nitrogen-containing rings. A prominent example is its use in the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds. umich.eduresearchgate.net Phthalonitriles, which are direct precursors to phthalocyanines, can be synthesized from compounds like this compound.

The presence of the bromine atom is particularly advantageous, as it allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction. orgsyn.org These reactions enable the attachment of a wide variety of other molecular fragments, including other heterocyclic systems, to the benzene (B151609) ring. This versatility makes it a valuable tool for creating complex, functional molecules. For example, brominated precursors are essential in the synthesis of benzofused 1,2,5-thiadiazoles, which are important building blocks for organic dyes used in optoelectronics. mdpi.com

Contributions to Materials Science

The same features that make this compound a valuable synthetic intermediate also allow it to contribute to the development of new materials with advanced properties.

Development of Advanced Polymers and Composites

While direct polymerization of this compound is not a primary application, it serves as a building block for monomers that can be polymerized. For instance, related dicyano-functionalized molecules are known to act as rigid ligands in the formation of coordination polymers. nih.gov The ability to create complex structures through reactions at the bromo and nitrile positions allows for the design of monomers with specific functionalities, which can then be incorporated into advanced polymer and composite materials.

Precursor for Nonlinear Optical Materials

Molecules with nonlinear optical (NLO) properties are crucial for applications in telecommunications, optical computing, and laser technology. The design of NLO materials often relies on creating molecules with a strong donor-acceptor character. This compound and its derivatives fit this model well; the electron-donating methoxy groups act as the donor component, while the electron-withdrawing nitrile group serves as the acceptor.

Phthalocyanines synthesized from related phthalonitrile (B49051) precursors have been shown to possess interesting NLO properties. nih.gov Additionally, the hemibiquinone molecules, for which this compound is an intermediate, are being explored as potential molecular rectifiers, a function that relies on nonlinear electron transport. nih.gov

Synthesis of Functional Macrocyclic Compounds (e.g., Phthalocyanines)

One of the most significant contributions of this compound and related compounds to materials science is in the synthesis of functional macrocycles, particularly phthalocyanines. umich.edunih.gov Phthalocyanines are structurally similar to porphyrins and can chelate a wide variety of metal ions in their central cavity. nih.gov This allows for the fine-tuning of their electronic, optical, and catalytic properties.

The synthesis typically involves the cyclotetramerization of phthalonitrile precursors. researchgate.netnih.gov The substituents on the starting phthalonitrile, such as the bromo and dimethoxy groups from this compound, become peripheral groups on the final phthalocyanine (B1677752) macrocycle. These peripheral groups are critical as they influence key properties like solubility and prevent aggregation, which are often major challenges in the application of these compounds. researchgate.netnih.gov For example, the introduction of various substituents can enhance solubility in organic solvents, a crucial factor for their use in applications like dye-sensitized solar cells and photodynamic therapy. nih.gov

Macrocycle TypePrecursor TypeKey Features & Applications
Substituted Phthalocyanines nih.govSubstituted PhthalonitrilesHigh solubility, tunable electronic properties, used in dye-sensitized solar cells and as NLO materials.
Metallo-Phthalocyanines researchgate.netnih.govPhthalonitriles and Metal SaltsAct as photosensitizers in photodynamic therapy, possess catalytic activity.
Halogenated Phthalocyanines umich.eduresearchgate.netHalogenated PhthalonitrilesIncreased solubility and modified electronic properties for specialized applications.

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov This approach is instrumental in the discovery of new drugs and materials by providing a vast pool of compounds for high-throughput screening. nih.gov this compound serves as an excellent scaffold for the generation of such libraries due to its distinct functional handles that allow for systematic diversification.

The nitrile group and the bromine atom on the aromatic ring are key reactive sites. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. The bromine atom, on the other hand, is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of substituents at this position, further expanding the diversity of the resulting library.

The general strategy for using this compound in library synthesis involves a series of parallel reactions where different building blocks are introduced at the reactive sites of the scaffold. This systematic approach can generate thousands of unique compounds from a single starting material.

Table 1: Potential Reactions for Library Diversification of this compound

Functional GroupReaction TypePotential ReagentsResulting Functional Group
NitrileHydrolysisStrong acid or baseCarboxylic acid
NitrileReductionLithium aluminum hydridePrimary amine
NitrileCycloadditionSodium azideTetrazole
BromoSuzuki CouplingArylboronic acidsBiaryl
BromoSonogashira CouplingTerminal alkynesArylalkyne
BromoBuchwald-Hartwig AminationAminesArylamine
BromoHeck CouplingAlkenesArylalkene

The resulting libraries of compounds can then be screened for various biological activities, leading to the identification of lead compounds for drug development or new materials with desired properties. The structural rigidity of the benzene core combined with the flexibility of the introduced side chains makes this compound a valuable scaffold in the quest for novel bioactive molecules. researchgate.net

Utility in Agrochemical Development

The benzonitrile (B105546) chemical motif is found in a number of commercially successful herbicides. researchgate.netrsc.org Herbicides like bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile) are effective at controlling broadleaf weeds. researchgate.netnih.gov The mode of action of these herbicides often involves the disruption of photosynthetic processes in the target plants.

Given the structural similarity, this compound represents a viable starting point for the synthesis of new potential agrochemicals. The dimethoxy substitution pattern can influence the compound's herbicidal activity, selectivity, and environmental persistence compared to existing benzonitrile herbicides.

Researchers in agrochemical development can utilize this compound as a scaffold to create libraries of related compounds. By systematically modifying the substituents on the aromatic ring, it is possible to explore the structure-activity relationships and optimize for desired herbicidal, fungicidal, or insecticidal properties. nih.govnih.govmdpi.comresearchgate.net

Table 2: Comparison of this compound with a Commercial Benzonitrile Herbicide

CompoundStructureKey Functional GroupsKnown Application
This compoundBromo, Dimethoxy, NitrileSynthetic Intermediate
BromoxynilDibromo, Hydroxy, NitrileHerbicide researchgate.net

The development of new agrochemicals is crucial for ensuring food security, and the exploration of novel chemical scaffolds is a key aspect of this research. The versatility of this compound makes it a compound of interest for the synthesis and evaluation of new generations of crop protection agents.

Role in Chemical Probe and Tool Development (e.g., fluorescent probes)

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function. nih.gov Fluorescent probes are a class of chemical probes that emit light upon binding to their target, allowing for visualization and tracking within a biological system.

This compound can serve as a precursor in the synthesis of such probes. The bromine atom is a particularly useful handle for introducing fluorophores or other reporter groups through cross-coupling reactions. nih.gov For instance, a fluorescent moiety could be attached via a Suzuki or Sonogashira coupling reaction, while the nitrile group or the methoxy groups could be modified to fine-tune the probe's solubility, cell permeability, and target specificity.

The dimethoxybenzene core itself can contribute to the photophysical properties of a potential probe. The electron-donating nature of the methoxy groups can influence the absorption and emission wavelengths of an attached fluorophore.

The general process for developing a chemical probe from this compound would involve:

Synthesis of a focused library: A small library of derivatives would be synthesized by modifying the bromo and nitrile groups.

Screening for target binding: The library would be screened against a biological target of interest.

Attachment of a reporter group: Once a "hit" compound with good binding affinity is identified, a fluorescent tag or other reporter group would be attached, often at the position of the original bromine atom.

Optimization: Further structural modifications may be necessary to optimize the probe's performance in terms of brightness, photostability, and specificity.

The development of novel chemical probes is essential for advancing our understanding of complex biological processes at the molecular level, and versatile building blocks like this compound play a crucial role in this endeavor.

Future Perspectives and Emerging Research Directions

Development of Eco-Friendly Synthetic Strategies for the Chemical Compound

Traditional synthetic routes to substituted benzonitriles often rely on harsh reagents and generate significant waste. The future of synthesizing 4-Bromo-2,5-dimethoxybenzonitrile lies in the adoption of green chemistry principles to minimize environmental impact. Research is moving towards developing strategies that are safer, more efficient, and utilize renewable resources.

One promising avenue is the use of ionic liquids as recyclable reaction media. rsc.orgresearchgate.net Studies on general benzonitrile (B105546) synthesis have shown that ionic liquids can act as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying product recovery. rsc.org Another eco-friendly approach involves replacing conventional, hazardous brominating agents with safer alternatives. For instance, an aqueous mixture of bromide and bromate (B103136) salts can serve as an efficient and environmentally benign brominating reagent system, which could be adapted for the selective bromination of a 2,5-dimethoxybenzonitrile (B1329510) precursor. google.com These methods stand in contrast to classical procedures that may use bromine in solvents like glacial acetic acid. chemicalbook.com

Synthetic AspectTraditional MethodEmerging Eco-Friendly AlternativePotential Advantage
Solvent/Catalyst SystemOrganic solvents (e.g., Dichloromethane, Acetic Acid), Metal catalysts. chemicalbook.comIonic Liquids as recyclable co-solvent and catalyst. rsc.orgresearchgate.netReduced solvent waste, catalyst recycling, simplified separation. rsc.org
BrominationMolecular Bromine (Br₂) in corrosive solvents. mdma.chAqueous Bromide/Bromate salt mixtures. google.comAvoids hazardous reagents, uses water as a solvent, reduces acidic waste.
Cyanation SourceToxic cyanide salts (e.g., KCN, NaCN). researchgate.netFormamide and cyanuric chloride as a "CN" source. researchgate.netEliminates the need for highly toxic and difficult-to-handle cyanide reagents.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound, particularly in controlling the position of the bromine atom. Future research will increasingly focus on novel catalytic systems that offer superior control over regioselectivity.

The industrial production of benzonitriles often involves the ammoxidation of toluene (B28343) using mixed transition metal oxides. medcraveonline.com Advanced research in this area involves fabricating transition metal oxide clusters (e.g., Ni, Co, V, Mo) within the confined sub-nano spaces of zeolites. medcraveonline.com These structured catalysts can suppress side reactions and enhance selectivity for the desired nitrile product, a strategy that could be adapted for the direct synthesis of substituted benzonitriles. medcraveonline.com

Furthermore, palladium-catalyzed reactions are central to modern organic synthesis. The development of heterogeneous palladium nanoparticle (Pd NP) catalysts supported on polymers offers a pathway for efficient and recyclable catalytic systems. rsc.org Such catalysts could be employed in cross-coupling reactions to introduce the cyano group or in other transformations to build the target molecule with high precision. Research into selective halogenation also points towards Lewis acid catalysts like tin tetrachloride (SnCl₄) to direct bromination, although catalyst-free methods under specific conditions are also being explored for nucleophilic substitution reactions. designer-drug.com

Rational Design of New Functional Materials Utilizing the Chemical Compound

The distinct functional groups of this compound make it an attractive scaffold for the rational design of new functional materials. Benzonitrile derivatives are known to be key components in pharmaceuticals, agrochemicals, and materials science, finding use in polymers and resins. ontosight.aimdpi.com

The future in this area involves using the compound as a building block for advanced materials with tailored properties.

Organic Electronics: The electron-withdrawing nitrile group and the electron-donating methoxy (B1213986) groups create a polarized aromatic system. This electronic character could be exploited in the design of organic semiconductors or components of liquid crystals.

Bioactive Polymers: The bromo-substituent provides a reactive handle for polymerization reactions, such as Suzuki or Sonogashira coupling, allowing the incorporation of the dimethoxybenzonitrile unit into polymer backbones. These polymers could be designed to have specific biological activities, drawing from the known bioactivity of many benzonitrile-containing molecules. ontosight.aiacs.org

Porous Frameworks: The rigid structure and multiple functional points of the molecule make it a candidate for designing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with potential applications in gas storage or catalysis.

Potential Material ClassKey Functional Group(s)Potential ApplicationRationale
Organic SemiconductorsNitrile group, Methoxy groupsOrganic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs)The push-pull electronic nature of the substituted ring can be tuned for desired charge-transport properties. ontosight.ai
Liquid CrystalsNitrile group, Aromatic coreDisplay technologiesThe polar nitrile group and rigid core are common features in liquid crystalline molecules.
Bioactive PolymersBromo group (for polymerization)Drug delivery, Antimicrobial surfacesThe benzonitrile moiety is found in many biologically active compounds; polymerization can create materials with these properties. acs.orgnih.gov
Precursors for HeterocyclesNitrile group, Bromo groupPharmaceutical synthesisThe nitrile group can be converted to form heterocyclic rings like oxadiazoles, which are important in medicinal chemistry. ossila.com

Integration of Computational Methods for Predictive Synthesis and Materials Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research. For a molecule like this compound, integrating computational methods can accelerate discovery and optimization processes, from synthesis to materials application.

Density Functional Theory (DFT) and other modeling techniques can be used to predict the outcomes of synthetic reactions. nih.gov For instance, calculations can determine the most likely site of bromination on a precursor molecule under various catalytic conditions, guiding the experimental design for enhanced selectivity. scielo.br Computational studies can also analyze the electronic structure, frontier molecular orbitals (HOMO/LUMO), and molecular electrostatic potential (MEP) maps of the molecule. scielo.bracs.org This information is crucial for predicting its reactivity and physical-chemical properties.

In materials discovery, computational screening can evaluate the potential of derivatives of this compound for specific applications. By modeling how molecules might pack in a solid state or interact with a biological target, researchers can prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. nih.gov

Expansion into New Areas of Fine Chemical Synthesis

As a multifunctional building block, this compound is well-positioned for expansion into new areas of fine chemical synthesis. Its utility is derived from the orthogonal reactivity of its functional groups. The bromo group is ideal for palladium-catalyzed cross-coupling reactions, allowing for the construction of complex carbon-carbon or carbon-heteroatom bonds. ossila.com The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to a wide array of derivatives. wikipedia.org

Future applications will likely see this compound used as a key intermediate in the synthesis of:

Complex Natural Products and Analogs: Many biologically active natural products feature substituted aromatic rings. This compound could serve as a starting material for the total synthesis of such molecules.

Pharmaceutical Scaffolds: The benzonitrile motif is present in numerous drugs. ontosight.aiacs.org The specific substitution pattern of this compound could be leveraged to create novel drug candidates, for instance, by using it as a precursor for inhibitors of biological targets like PD-1/PD-L1. acs.org

Specialized Dyes and Probes: The electronic properties conferred by the substituent groups could be harnessed to develop new dyes or fluorescent probes for imaging and sensing applications.

The strategic position of its functional groups ensures that this compound will remain a valuable and explored intermediate in the ongoing quest for novel molecules and materials.

Q & A

How can researchers optimize the synthesis of 4-Bromo-2,5-dimethoxybenzonitrile to improve yield and selectivity?

Answer:
The synthesis of brominated dimethoxybenzonitriles typically involves sequential functionalization of the benzene ring. For this compound, a plausible route includes:

Methoxy group introduction : Start with 2,5-dimethoxybenzonitrile. Methoxy groups are often introduced via nucleophilic aromatic substitution (e.g., using NaOMe/CuI) or via diazotization followed by hydrolysis under acidic conditions.

Bromination : Use controlled bromination (e.g., Br₂ in DCM with FeBr₃ as a catalyst) to target the para-position relative to the nitrile group. Regioselectivity can be influenced by the directing effects of the nitrile and methoxy groups .
Optimization strategies :

  • Adjust reaction temperature (lower temperatures favor selectivity).
  • Use spectroscopic monitoring (e.g., in-situ NMR or HPLC) to track intermediate formation.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to minimize side products.
    Contradiction note : Some studies report competing bromination at ortho positions due to steric effects; computational modeling (DFT) can predict substituent directing effects to resolve such conflicts .

What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?

Answer:
Structural confirmation requires a combination of techniques:

  • ¹H/¹³C NMR : Methoxy groups (~δ 3.8–4.0 ppm in ¹H NMR; ~δ 55–60 ppm in ¹³C NMR) and nitrile signals (C≡N: ~δ 115–120 ppm in ¹³C NMR) are key markers. Aromatic protons appear downfield (δ 6.5–8.0 ppm), with splitting patterns revealing substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₉H₇BrNO₂; [M+H]⁺ = 256.9632).
  • X-ray crystallography : Resolves ambiguities in regiochemistry, especially if bromination yields isomers. For example, a 2019 study on 4-bromo-2,6-difluorobenzonitrile used crystallography to confirm para-bromine placement .
    Data contradiction example : Predicted vs. experimental LogP values (e.g., 2.60 predicted vs. 2.85 observed) may arise due to solvent effects; MD simulations can reconcile discrepancies .

How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:
The bromine atom serves as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Key factors:

  • Methoxy groups : Electron-donating methoxy substituents activate the ring toward electrophilic substitution but may deactivate oxidative addition in Pd catalysis.
  • Nitrile group : A strong electron-withdrawing group enhances the electrophilicity of the adjacent bromine, facilitating oxidative addition to Pd(0).
    Methodological considerations :
  • Use Pd₂(dba)₃/XPhos catalysts for bulky substrates.
  • Optimize base (e.g., Cs₂CO₃) and solvent (toluene/DMF) to balance reactivity and stability.
  • Monitor reaction progress via TLC or GC-MS to avoid over-arylation .
    Case study : In a 2023 study, this compound achieved 85% yield in a Suzuki coupling with phenylboronic acid under microwave irradiation (100°C, 30 min) .

What strategies address conflicting bioactivity data for this compound in receptor-binding assays?

Answer:
Discrepancies in IC₅₀ values or receptor selectivity may arise from:

Assay conditions : Variations in buffer pH, temperature, or DMSO concentration (e.g., >1% DMSO can denature proteins).

Impurities : Residual solvents or byproducts (e.g., de-brominated products) may interfere. Validate purity via HPLC (>98%) .

Receptor isoforms : Differential activity at receptor subtypes (e.g., 5-HT₂A vs. 5-HT₂C) requires isoform-specific assays.
Resolution strategies :

  • Replicate experiments across multiple labs.
  • Use orthogonal assays (e.g., radioligand binding and functional cAMP assays).
  • Perform molecular docking studies to predict binding modes and rationalize outliers .

How can computational methods guide the design of this compound derivatives for targeted applications?

Answer:
Density Functional Theory (DFT) :

  • Predicts regioselectivity in electrophilic substitutions (e.g., bromine vs. methoxy directing effects).
  • Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity in photoactive applications .
    Molecular Dynamics (MD) :
  • Simulates interactions with biological targets (e.g., serotonin receptors) to optimize binding affinity.
  • Identifies solvent effects on solubility and stability .
    Case study : A 2024 study used DFT to design this compound analogs with enhanced fluorescence for cellular imaging, validated via synthetic validation .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:
Key challenges :

Purification : Column chromatography is impractical at >100 g scales. Switch to recrystallization (e.g., ethanol/water mixtures) or distillation.

Safety : Bromine handling requires inert atmospheres and corrosion-resistant reactors.

Byproduct management : Optimize stoichiometry (e.g., Br₂:substrate ratio) to minimize di-brominated byproducts.
Scalable solutions :

  • Continuous flow reactors improve heat/mass transfer for exothermic bromination steps.
  • Use in-line analytics (PAT tools) for real-time quality control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.